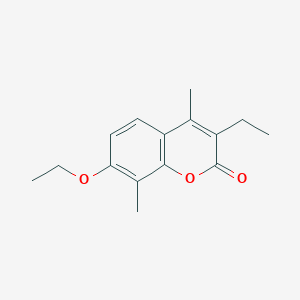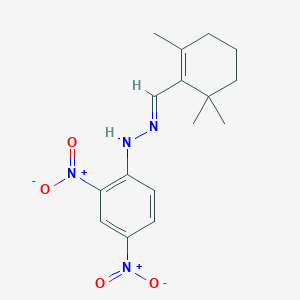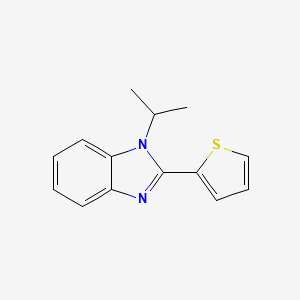![molecular formula C17H16N2O4 B5819467 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)
2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects that have made it a subject of interest for researchers in the medical field.
作用机制
The mechanism of action of 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves its ability to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine, which are important for the proper functioning of the nervous system. By inhibiting the activity of these enzymes, 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline can increase the levels of these neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various inflammatory diseases. Additionally, it has been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used in various research studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline can lead to liver and kidney damage.
未来方向
There are several future directions for research on 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum therapeutic effect. Finally, research is needed to determine the long-term safety and potential side effects of using 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in humans.
In conclusion, 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a promising compound that has been extensively researched for its potential applications in the field of medicine. Its ability to exhibit multiple biochemical and physiological effects makes it a versatile compound that can be used in various research studies. Further research is needed to determine its optimal therapeutic use and long-term safety.
合成方法
The synthesis of 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-nitrophenol with acetic anhydride to form 4-nitrophenyl acetate. This intermediate compound is then reacted with tetrahydroisoquinoline in the presence of a base to form the final product, 2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(12-23-16-7-5-15(6-8-16)19(21)22)18-10-9-13-3-1-2-4-14(13)11-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSULCUKCNHVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({2-[(4-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5819384.png)

![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)



![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![3-[2-(3-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5819469.png)
